

# Comparative Efficacy of Lorcaserin and Phentermine Combination Therapy in Food Craving Reduction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Lorcaserin |
| Cat. No.:      | B1675133   |

[Get Quote](#)

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **lorcaserin** as a monotherapy versus its combination with phentermine for the reduction of food cravings. The data presented is based on a randomized, double-blind clinical sub-study, offering objective performance metrics and detailed experimental protocols for researchers in the field of obesity and metabolic disorders.

**Important Regulatory Note:** In February 2020, the U.S. Food and Drug Administration (FDA) requested the voluntary withdrawal of **lorcaserin** (Belviq, Belviq XR) from the market due to findings from a safety clinical trial that indicated an increased occurrence of cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The manufacturer, Eisai Inc., complied with this request.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide is intended for research and informational purposes only, providing insight into the pharmacological interactions and potential efficacy of these mechanisms of action.

## Mechanism of Action: A Synergistic Approach

**Lorcaserin** and phentermine operate on distinct yet complementary neurochemical pathways to influence appetite and satiety.

- **Lorcaserin:** A selective serotonin 2C (5-HT2C) receptor agonist.[\[5\]](#)[\[6\]](#) Activation of these receptors in the hypothalamus, particularly on pro-opiomelanocortin (POMC) neurons, is

believed to promote satiety and decrease food intake.[5]

- Phentermine: A sympathomimetic amine that acts as an appetite suppressant.[7][8] Its primary mechanism involves stimulating the release of norepinephrine and, to a lesser extent, dopamine and serotonin in the hypothalamus, which reduces hunger signals.[8][9]

The combination of these agents is hypothesized to provide a more potent effect on craving and appetite control by targeting both the serotonergic satiety pathway and the catecholaminergic hunger pathway.



[Click to download full resolution via product page](#)

Caption: Combined signaling pathways of **Lorcaserin** and Phentermine in the CNS.

## Quantitative Data Summary

The following tables summarize data from a 12-week, randomized, double-blind study evaluating the effects of **lorcaserin** alone and in combination with phentermine on food

cravings in 235 patients with obesity or overweight.[10][11][12] Cravings were assessed using the Food Craving Inventory (FCI) and the Control of Eating Questionnaire (COEQ).[10][11][12]

Table 1: Reduction in Total Food Craving Scores (FCI) at Week 12

| Treatment Group    | Dosage                                               | Mean Change from Baseline (95% CI) |
|--------------------|------------------------------------------------------|------------------------------------|
| LOR BID            | Lorcaserin 10 mg Twice Daily                         | -0.65 (-0.75, -0.55)               |
| LOR BID + PHEN QD  | Lorcaserin 10 mg BID + Phentermine 15 mg Once Daily  | -0.75 (-0.84, -0.65)               |
| LOR BID + PHEN BID | Lorcaserin 10 mg BID + Phentermine 15 mg Twice Daily | -0.84 (-0.95, -0.74)               |

Data Source: Rebello, C. J., et al. (2018). *Obesity* (Silver Spring, Md.).[10][11][12]

Table 2: Comparative Efficacy on Specific Food Cravings (FCI Subscales)

| Food Craving Subscale | Comparison                     | Outcome                        |
|-----------------------|--------------------------------|--------------------------------|
| Sweets                | LOR BID + PHEN BID vs. LOR BID | Significant Reduction (p<0.05) |
| Fast-Food Fats        | LOR BID + PHEN BID vs. LOR BID | Significant Reduction (p<0.05) |
| All Foods (General)   | LOR BID + PHEN BID vs. LOR BID | Significant Reduction (p<0.05) |
| Non-Sweets            | LOR BID + PHEN QD vs. LOR BID  | Significant Reduction          |

Data Source: Rebello, C. J., et al. (2018). *Obesity* (Silver Spring, Md.).[10]

The results indicate that while all treatment groups experienced a significant reduction in cravings from baseline, the combination therapies were generally more effective than **lorcaserin** alone.[10][11][12] The higher-dose phentermine combination (BID) showed a statistically significant greater reduction in cravings for sweets, fast-food fats, and general cravings compared to **lorcaserin** monotherapy.[10]

## Experimental Protocols

The data cited was obtained from a sub-study of a larger safety trial. The methodology was as follows:

### 1. Study Design:

- A 12-week, randomized, double-blind, parallel-group study.[10][11][12]
- Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[13]
- The study was conducted in conjunction with energy restriction counseling.[10][11]

### 2. Participant Population:

- A total of 235 patients without diabetes.[10][11]
- Inclusion criteria: Adults with obesity ( $BMI \geq 30 \text{ kg/m}^2$ ) or overweight ( $BMI \geq 27 \text{ kg/m}^2$ ) with at least one weight-related comorbidity.[10][11][13]

### 3. Interventions:

- Group 1 (LOR BID): **Lorcaserin** 10 mg twice daily.
- Group 2 (LOR BID + PHEN QD): **Lorcaserin** 10 mg twice daily plus phentermine 15 mg once daily.
- Group 3 (LOR BID + PHEN BID): **Lorcaserin** 10 mg twice daily plus phentermine 15 mg twice daily.

### 4. Assessment Measures:

- Food Craving Inventory (FCI): A validated questionnaire assessing cravings for specific food categories (high fat, sweets, carbohydrates/starches, fast-food fats) over the preceding 30 days using a 5-point Likert scale.[10] A decrease in score indicates less craving.[10]
- Control of Eating Questionnaire (COEQ): Assesses broader aspects of eating control and hunger.[10][11][12]
- Both questionnaires were administered at baseline and over the 12-week treatment period. [10][11][12]

## 5. Statistical Analysis:

- Changes from baseline in FCI and COEQ scores were analyzed using least squares means.
- P-values were calculated to determine statistical significance between treatment groups, with  $p<0.05$  considered significant.[10]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the 12-week randomized controlled trial.

## Conclusion

The available clinical data suggests that the combination of **lorcaserin** and phentermine improves the control of food cravings more effectively than **lorcaserin** monotherapy, particularly when phentermine is administered twice daily.[10][11][12] The synergistic action on distinct neuroregulatory pathways appears to offer an enhanced anorectic effect. However, the withdrawal of **lorcaserin** from the market due to safety concerns precludes its clinical use.[1][2] These findings remain valuable for the scientific community, informing future research into combination therapies for obesity and craving reduction that may target similar pathways with alternative, safer compounds.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. FDA requests the withdrawal of the weight-loss drug Belviq, Belviq XR (lorcaserin) from the market | FDA [fda.gov]
- 2. FDA requests the withdrawal of the weight-loss drug Belviq, Belviq XR (lorcaserin) from the market | FDA [fda.gov]
- 3. Federal Register :: Eisai, Inc.; Withdrawal of Approval of Two New Drug Application for BELVIQ (lorcaserin hydrochloride) and BELVIQ XR (lorcaserin hydrochloride) [federalregister.gov]
- 4. FDA Requests Withdrawal of Weight-Loss Drug Belviq | Summit Health [summithealth.com]
- 5. Lorcaserin - Wikipedia [en.wikipedia.org]
- 6. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. east.tukka.ky [east.tukka.ky]
- 8. theforgerecovery.com [theforgerecovery.com]
- 9. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 10. Effect of Lorcaserin Alone and in Combination with Phentermine on Food Cravings after 12 week-treatment: Randomized Sub-study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Lorcaserin Alone and in Combination with Phentermine on Food Cravings After 12-Week Treatment: A Randomized Substudy. [vivo.weill.cornell.edu]
- 12. Effect of Lorcaserin Alone and in Combination with Phentermine on Food Cravings After 12-Week Treatment: A Randomized Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coadministration of lorcaserin and phentermine for weight management: A 12-week, randomized, pilot safety study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Lorcaserin and Phentermine Combination Therapy in Food Craving Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675133#efficacy-of-lorcaserin-in-combination-with-phentermine-in-craving-reduction>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)